17-Hydroxy-15-kauren-19-oic acid

Description

Plant Sources and Species Distribution

The presence of 17-Hydroxy-15-kauren-19-oic acid has been documented in several families of flowering plants (Angiosperms). Notably, it has been isolated from species within the Annonaceae family, such as Annona glabra and Annona squamosa. frontiersin.orgnih.govnih.govresearchgate.net In the Asteraceae family, this compound has also been identified. researchgate.net Furthermore, research has indicated its presence in the Salicaceae family, specifically in Laetia thamnia. medchemexpress.com While the broader class of kaurane (B74193) diterpenoids is known to occur in the Rubiaceae family, the specific presence of this compound is a subject for further investigation.

Beyond flowering plants, kaurane diterpenoids, including related structures to this compound, have been found in ferns (Pteridophytes). For instance, the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been isolated from ferns like Pteris semipinnata. nih.gov This suggests that the foundational metabolic pathways for producing kaurane skeletons are ancient and conserved across different plant lineages.

Biosynthesis and Metabolic Pathways in Plants

The formation of this compound is intrinsically linked to the well-established gibberellin (GA) biosynthesis pathway, a critical route for the production of plant hormones that regulate growth and development. nih.govpnas.org

The biosynthesis of all gibberellins (B7789140) begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene (B36324). nih.govduke.edu This tetracyclic diterpene hydrocarbon serves as a crucial precursor. The subsequent oxidation of ent-kaurene leads to the formation of ent-kaurenoic acid, a key intermediate in the GA pathway. nih.govresearchgate.net It is from this central pathway that various modifications can occur, leading to a diverse array of kaurane diterpenoids, including this compound.

The conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by a multifunctional cytochrome P450 monooxygenase known as ent-kaurene oxidase (KO), which belongs to the CYP701 family of enzymes. pnas.orgnih.govoup.com This enzyme catalyzes a three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid. nih.gov The formation of this compound would require further enzymatic modifications, specifically hydroxylation at the C-17 position and the introduction of a double bond at C-15. While the specific hydroxylases responsible for the C-17 modification in this particular compound are not fully elucidated, the existence of various cytochrome P450 enzymes capable of such reactions in plant secondary metabolism is well-documented. nih.gov

The genes encoding the enzymes of the gibberellin biosynthesis pathway, such as ent-kaurene synthase (KS) and ent-kaurene oxidase (KO), are subject to complex genetic regulation. duke.edumaxapress.com The expression of these genes is often tissue-specific and developmentally regulated, ensuring that gibberellins and related diterpenoids are produced in the correct amounts and locations within the plant. pnas.org For example, studies in Arabidopsis have shown that the expression of the GA3 gene, which encodes for ent-kaurene oxidase, is found in various tissues, with the highest levels in inflorescence tissue. pnas.org This intricate regulation highlights the importance of these compounds for plant life.

Data Tables

Table 1: Plant Sources of this compound and Related Compounds

| Family | Species | Compound |

| Annonaceae | Annona glabra | This compound nih.gov |

| Annonaceae | Annona squamosa | 16β,17-dihydroxy-ent-kauran-19-oic acid nih.gov |

| Asteraceae | Not specified | ent-kaur-15-en-19-oic acid researchgate.net |

| Salicaceae | Laetia thamnia | ent-17-Hydroxykaur-15-en-19-oic acid medchemexpress.com |

| Pteridaceae | Pteris semipinnata | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid nih.gov |

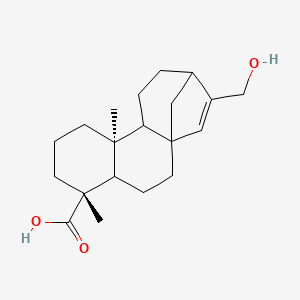

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5R,9S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13?,15?,16?,18-,19-,20?/m1/s1 |

InChI Key |

XEQHVCXFKPCQNM-PMEPGDBCSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

Synonyms |

17-hydroxy-ent-kaur-15-en-19-oic acid |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution

Biosynthesis and Metabolic Pathways in Plants

Environmental Factors Influencing Production (e.g., Hydroponic Cultivation)

While specific research on the environmental factors influencing the production of 17-Hydroxy-15-kauren-19-oic acid is limited, studies on related compounds in other plants offer insights. For instance, the production of another kaurane (B74193) diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, in Adenostemma lavenia has been extensively studied. nih.gov Research has shown that the concentration of this compound can be significant, reaching approximately 2.5% of the dry leaf weight. nih.gov Although not directly about hydroponic cultivation, this suggests that the production of these compounds can be substantial under certain growing conditions. Further research is needed to determine how factors such as nutrient availability, light intensity, and temperature, which can be controlled in hydroponic systems, might specifically affect the biosynthesis of this compound.

Isolation and Purification Methodologies

The extraction and purification of this compound and similar kaurane diterpenoids from plant material involve a series of laboratory techniques designed to separate the compound of interest from a complex mixture of other phytochemicals.

Solvent Extraction Techniques

The initial step in isolating this compound typically involves solvent extraction. This process leverages the solubility of the compound in specific organic solvents to separate it from the solid plant matrix. A common approach involves macerating the dried and ground plant material in a solvent or a mixture of solvents.

For instance, in the isolation of related compounds from Coespeletia moritziana, the ground material was extracted with hexane (B92381) containing 2% ethyl acetate (B1210297) at room temperature. redalyc.org In another example, the extraction of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid from Adenostemma lavenia leaves was achieved using water, followed by a liquid-liquid extraction with chloroform (B151607) to partition the target compound. nih.govresearchgate.net The choice of solvent is critical and is often determined by the polarity of the target compound. The use of a solvent series with increasing polarity can also be employed to fractionate the crude extract.

Chromatographic Separation Methods (e.g., HPLC, Flash Chromatography)

Following initial extraction, chromatographic techniques are essential for the purification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash chromatography is a commonly used technique for the initial purification of the crude extract. This method utilizes a column packed with a solid stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column under pressure. For example, in the purification of compounds from Coespeletia moritziana, the acid fraction of the extract was subjected to flash chromatography on a silica gel column, eluting with hexane and hexane/ethyl acetate mixtures of increasing polarity. redalyc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that is often used for the final purification and analysis of the isolated compound. HPLC systems utilize a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a much higher separation efficiency. While a specific HPLC protocol for this compound is not detailed in the provided search results, the analysis of similar compounds, such as those in Sideritis species, has been performed using a UPLC (Ultra-Performance Liquid Chromatography) system coupled with a mass spectrometer. mostwiedzy.pl This system employed a gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with formic acid. mostwiedzy.pl

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches and Challenges

The total synthesis of kaurane (B74193) diterpenoids, including structures related to 17-hydroxy-15-kauren-19-oic acid, presents considerable challenges to synthetic chemists due to their complex, polycyclic structures. researchgate.netmagtech.com.cn These molecules feature a tetracyclic skeleton, often with multiple stereocenters, which demands precise control over reaction stereoselectivity. researchgate.netresearchgate.net One of the pioneering achievements in this field was the total synthesis of (±)-kaurenoic acid by Mori et al., which laid the groundwork for accessing various functionalized kaurane diterpenes. nih.govresearchgate.net

Key challenges in the total synthesis of the ent-kaurane framework include:

Construction of the Fused Ring System: Efficiently assembling the 6-6-fused bicyclo[3.2.1]octane core of the kauranoid structure is a primary hurdle. researchgate.netresearchgate.net

Stereochemical Control: The presence of multiple chiral centers requires the development of highly diastereoselective reactions to obtain the desired natural configuration. researchgate.net

Functionalization: Introducing oxygenated functional groups at specific and often unreactive positions on the tetracyclic core is a significant obstacle. magtech.com.cnresearchgate.net The synthesis of highly oxidized kauranoids, in particular, remains a formidable task. magtech.com.cn

Despite these difficulties, various innovative strategies have been developed, including radical cascades and organocatalyzed cyclizations, to construct the core structure and install the necessary functional groups. researchgate.netresearchgate.net The continued interest in these compounds stems from their potential as therapeutic agents, which justifies the extensive efforts required for their de novo synthesis. magtech.com.cnnih.gov

Semi-synthetic Transformations from Related Diterpenoids

Given the challenges of total synthesis, semi-synthesis starting from readily available natural diterpenoids like ent-kaur-16-en-19-oic acid (kaurenoic acid) is a more practical and widely used approach. tandfonline.comtandfonline.com Kaurenoic acid can be isolated in significant quantities from various plant sources, including the sunflower (Helianthus annuus), making it an attractive starting material. tandfonline.comtandfonline.com A variety of chemical transformations can be applied to modify its structure and produce derivatives like this compound.

Allylic hydroxylation is a key reaction for introducing a hydroxyl group at a position adjacent to a double bond, a common strategy in the synthesis of oxidized kauranoids. researchgate.net Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. redalyc.orgnih.gov The reaction of ent-kaurenic acid with SeO₂ can be optimized to selectively yield different products. For instance, the allylic oxidation of ent-kaurenic acid can produce ent-15α-hydroxy-kaur-16-en-19-oic acid. redalyc.org

The mechanism of SeO₂-mediated allylic hydroxylation is believed to involve a concerted ene reaction followed by a tandfonline.comscielo.br-sigmatropic rearrangement. nih.govnih.gov Studies have shown that reaction conditions, such as the solvent and the presence of co-oxidants like hydrogen peroxide (H₂O₂), significantly impact the product distribution and yield. redalyc.org While using H₂O₂ can speed up the reaction, it may also lead to the formation of more by-products. Performing the reaction in dichloromethane (B109758) (CH₂Cl₂) without H₂O₂ has been shown to provide a cleaner reaction and a higher yield of the desired allylic alcohol, although the reaction is slower. redalyc.org

| Solvent | Co-oxidant | Reaction Time (h) | Yield of ent-15α-hydroxy-kaur-16-en-19-oic acid (%) | Yield of ent-17-oxo-kaur-15,16-en-19-oic acid (%) |

|---|---|---|---|---|

| Dioxane | H₂O₂ | N/A | Major Product | By-product |

| CH₂Cl₂ | None | 4 | High | Low |

| CH₂Cl₂ | None | 48 | 53.1 | 43.0 |

Epoxidation of the exocyclic double bond in kaurenoic acid and its derivatives, followed by acid-catalyzed rearrangement, is a powerful strategy for accessing different oxygenated kaurane skeletons. tandfonline.comtandfonline.com The epoxidation of ent-kaur-16-en-19-oic acid with an agent like meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding ent-16α,17-epoxykauran-19-oic acid. tandfonline.comyoutube.com

This epoxide is a versatile intermediate. Treatment with a Brønsted acid or Lewis acid can induce a rearrangement of the epoxide ring. rsc.orgnih.gov For example, stirring the epoxide in a mixture of dimethyl sulfoxide (B87167) (DMSO), water, and perchloric acid can lead to an allylic isomerization, yielding the biologically active ent-17-hydroxykaur-15-en-19-oic acid. tandfonline.com The mechanism involves protonation of the epoxide oxygen, followed by cleavage of the C-O bond to form a carbocation intermediate, which then rearranges. nih.gov This strategy provides a straightforward synthetic route to natural diterpenoids that would be difficult to obtain otherwise. tandfonline.comtandfonline.com

Functional group interconversions are fundamental transformations in the semi-synthesis of kaurane derivatives, allowing for the targeted modification of existing functional groups. ub.eduvanderbilt.edu The carboxylic acid at C-19 and the hydroxyl group at C-17 are common sites for such modifications. For example, the C-19 carboxylic acid can be converted into esters, amides, or reduced to an alcohol to explore how these changes affect biological activity. scielo.br Similarly, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (like a tosylate or halide) for subsequent nucleophilic substitution reactions. ub.edu These interconversions are crucial for preparing a library of related compounds for structure-activity relationship studies.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore and optimize the therapeutic potential of this compound and related compounds, derivatization strategies are employed to systematically modify the molecule's structure and assess the impact on its biological activity. scielo.br These Structure-Activity Relationship (SAR) studies help to identify the key structural features required for a specific biological effect.

Esterification of the carboxylic acid group at C-19 is a common derivatization strategy. researchgate.netresearchgate.net This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by converting the acid to a more reactive species like an acyl chloride before reacting it with an alcohol. crdp.orgcapes.gov.br These modifications alter the polarity and steric properties of the molecule, which can influence its absorption, distribution, and interaction with biological targets. researchgate.net

Glycosylation, the attachment of a sugar moiety, is another important derivatization technique. The hydroxyl group at C-17 is a prime location for introducing a glycosidic bond. This is often done to increase the water solubility of the diterpenoid, which can be advantageous for therapeutic applications. nih.gov The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds, though it often requires heavy metal promoters. nih.gov The synthesis of kaurane glycosides has been pursued to investigate the relationship between water-solubility and biological activities like trypanocidal effects. nih.gov

Oxidation and Reduction Modifications

The functional groups of kaurane diterpenes, including the hydroxyl and carboxylic acid moieties of this compound and its derivatives, are amenable to oxidation and reduction reactions. For instance, the oxidation of the methyl ester of a related compound, specifically the alcohol derivative with an ent-16α configuration, using pyridinium (B92312) dichromate (PDC) resulted in the formation of an aldehyde as the primary product. researchgate.net This reaction also yielded minor products, including other ent-kaurane and ent-norkaurane derivatives. researchgate.net

Electrophilic Additions

The double bond present in the kaurane structure, such as the one in the C15-C16 position of this compound, is a key site for electrophilic addition reactions. A notable example is the hydroboration-oxidation reaction performed on a methyl ester derivative of a related kaurane. researchgate.net This two-step process, involving the addition of borane (B79455) (in the form of NaBH₄ and BF₃·Et₂O) followed by oxidative workup with NaOH and H₂O₂, stereoselectively introduces a hydroxymethyl group. researchgate.net The reaction proceeds with syn-addition occurring on the less sterically hindered face of the double bond, leading to a product with an ent-16α configuration. researchgate.net

Biotransformation for Novel Derivative Generation

Biotransformation using microorganisms presents a powerful tool for the structural modification of complex natural products like kaurane diterpenes. Fungi, in particular, are capable of performing highly specific and regioselective reactions that are often difficult to achieve through conventional chemical synthesis.

Fungal Biotransformation (e.g., Fusarium proliferatum, Rhizopus stolonifer, Aspergillus niger)

Several fungal species have demonstrated the ability to metabolize kaurane diterpenes, introducing new functional groups and generating diverse derivatives.

Fusarium proliferatum : This fungus is known for its capacity to hydroxylate the kaurane skeleton. In one study, F. proliferatum was used to biotransform ent-15α-hydroxy-kaur-16-en-19-oic acid, a structurally similar diterpene, into a new derivative, ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid. nih.govtandfonline.com Another study reported that this fungus introduced a hydroxyl group at the C-2 position of ent-16-oxo-17-norkauran-19-oic acid, a reaction previously unreported for this type of skeleton. researchgate.netnih.gov This highlights the fungus's ability to perform specific hydroxylations on the kaurane framework. nih.gov

Rhizopus stolonifer : The biotransformation of methyl ent-17-hydroxy-16β-kauran-19-oate, an esterified and saturated derivative of the target compound, has been successfully carried out using Rhizopus stolonifer. nih.gov After 11 days of fermentation, two novel dihydroxylated products were isolated: methyl ent-9α,17-dihydroxy-16β-kauran-19-oate and methyl ent-7α,17-dihydroxy-16β-kauran-19-oate. nih.gov This fungus has also been shown to metabolize ent-kaur-16-en-19-oic acid, producing metabolites through hydroxylation and a combination of hydroxylation and dehydrogenation. nih.gov

Aspergillus niger : This versatile fungus is widely used in biotechnology for biotransformations. mdpi.com It has been shown to metabolize various terpenes and diterpenoids. mdpi.comkoreascience.kr For example, A. niger can hydroxylate diterpenes such as ent-kaur-16-en-19-oic acid. It has also been used to transform other complex molecules like imbricatolic acid and neoandrographolide, yielding hydroxylated and oxidized derivatives. nih.govnih.gov These transformations demonstrate the robust enzymatic machinery of A. niger for modifying diterpenoid structures. nih.govnih.govresearchgate.net

Microbial Hydroxylation and Oxidation

Microbial biotransformation of kaurane diterpenes is characterized primarily by hydroxylation and oxidation reactions. Fungi introduce hydroxyl groups at various positions on the tetracyclic kaurane core, significantly increasing the polarity and structural diversity of the parent molecule.

Hydroxylation can occur at multiple sites, as evidenced by the products generated by different fungal species. For example, Rhizopus stolonifer can hydroxylate the kaurane skeleton at the C-7α and C-9α positions. nih.gov Fusarium proliferatum has been shown to hydroxylate at the C-2 position. nih.govnih.gov These reactions are valuable as they can lead to compounds with new biological activities. nih.govtandfonline.com The oxidation of existing functional groups, such as the conversion of alcohols to carbonyls, is another key transformation mediated by these microorganisms. mdpi.com The high degree of regio- and stereoselectivity of these enzymatic reactions makes microbial transformation a superior alternative to many chemical methods for generating novel kaurane derivatives. mdpi.com

Data Tables

Table 1: Fungal Biotransformation of Kaurane Diterpenes and Related Compounds

Table 2: List of Chemical Compounds Mentioned

Biological Activities and Mechanistic Investigations

Molecular and Cellular Targets

There is no specific information available in the search results detailing the molecular and cellular targets of 17-Hydroxy-15-kauren-19-oic acid.

No studies were found that investigate the effects of this compound on intracellular signaling pathways such as NF-κB or caspase cascades.

Specific protein targets for this compound have not been identified in the available literature.

There is no available data on the specific interactions of this compound with mitochondria or other organelles.

Anticancer and Cytotoxic Mechanisms in Cellular Models

While a related compound has shown general cytotoxicity, the specific mechanisms for this compound are not detailed in the literature.

No research is available to confirm or describe the induction of apoptosis via the mitochondrial pathway or through caspase activation by this compound.

There are no findings in the provided search results that describe the effect of this compound on Bax translocation, Bcl-2 downregulation, or the release of cytochrome c. Research on a similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has shown it can induce apoptosis by translocating Bax to the mitochondria, down-regulating Bcl-2, and causing the release of cytochrome c into the cytosol.

Apoptosis Induction: Mitochondrial Pathway and Caspase Activation

Caspase-9 and Caspase-3 Activation

Current research literature available does not provide specific details on the direct effects of this compound on the activation of caspase-9 and caspase-3. While related kaurane (B74193) diterpenoids have been shown to induce apoptosis through caspase-dependent pathways, specific studies confirming this mechanism for this compound are not extensively documented.

Apoptosis-Inducing Factor (AIF) Translocation

There is currently a lack of specific scientific evidence detailing the role of this compound in the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. This process is a key event in caspase-independent apoptosis, but its association with this particular compound has not been established in the available literature.

Cell Proliferation Inhibition and Cell Cycle Modulation

The enantiomer, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated notable cytotoxic effects, indicating an ability to inhibit cell proliferation. biocrick.commedchemexpress.com Research has shown that this compound is active against a range of human cancer cell lines. biocrick.comresearchgate.net Specifically, it has been evaluated for its cytotoxicity against human prostate, colon, and breast tumor cells at concentrations between 6 and 50 µg/mL. biocrick.comresearchgate.net

The most significant sensitivity was observed in prostate cancer cell lines. researchgate.net In one study, ent-17-Hydroxykaur-15-en-19-oic acid exhibited an IC₅₀ value of 17.63 µg/mL against LNCaP human prostate cells. medchemexpress.comresearchgate.net This demonstrates a potent dose-dependent inhibitory effect on the proliferation of these cells. However, detailed studies on its specific effects on cell cycle modulation (e.g., arrest at G1, S, or G2/M phases) are not yet available.

Table 1: Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| LNCaP | Prostate | 17.63 | medchemexpress.comresearchgate.net |

| 22Rv1 | Prostate | Active | biocrick.comresearchgate.net |

| HT29 | Colon | Active | biocrick.comresearchgate.net |

| HCT116 | Colon | Active | biocrick.comresearchgate.net |

| SW480 | Colon | Active | biocrick.comresearchgate.net |

| SW620 | Colon | Active | biocrick.comresearchgate.net |

| MCF-7 | Breast | Active | biocrick.comresearchgate.net |

Anti-inflammatory Properties

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, research on closely related kaurane diterpenoids provides insight into potential mechanisms.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

Specific investigations into the inhibition of the Nuclear Factor Kappa B (NF-κB) pathway by this compound have not been detailed in the available scientific literature. However, the NF-κB signaling cascade is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. Other kaurane diterpenes have been shown to exert their anti-inflammatory effects through this pathway.

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2 expression)

There is no direct evidence from the reviewed literature that specifically demonstrates the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by this compound. These enzymes are crucial mediators of the inflammatory response, and their expression is often controlled by the NF-κB pathway. The anti-inflammatory activities of structurally similar compounds often involve the downregulation of iNOS and COX-2.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant and free radical scavenging properties of this compound have not been specifically characterized in the reviewed scientific studies. While many plant-derived diterpenoids exhibit antioxidant potential by neutralizing reactive oxygen species (ROS), dedicated assays to determine the efficacy of this particular compound are not documented. researchgate.net

Neutralization of Reactive Oxygen Species (ROS)

Currently, there is a lack of specific research data directly investigating the capacity of this compound to neutralize reactive oxygen species (ROS). However, studies on structurally similar kaurene-type diterpenoids may offer insights into its potential antioxidant activities. For instance, research on related compounds has demonstrated an ability to mitigate oxidative stress, a process intrinsically linked to the neutralization of ROS. This is often associated with the activation of cellular antioxidant defense mechanisms, such as the NRF2 pathway, which upregulates the expression of antioxidant enzymes. Further investigation is required to ascertain the direct ROS scavenging capabilities of this compound.

Impact on Lipid Peroxidation

The effect of this compound on lipid peroxidation, a key process in cellular injury mediated by oxidative stress, remains an area that requires more specific investigation. While the antioxidant potential of related compounds suggests a possible inhibitory effect on lipid peroxidation, direct experimental evidence for this compound is not yet available in the reviewed literature.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent has been another area of scientific inquiry.

Antibacterial Mechanisms (e.g., Bacterial Respiratory Chain Uncoupling, Membrane Disruption)

Detailed studies on the specific antibacterial mechanisms of this compound, such as its potential to uncouple the bacterial respiratory chain or cause membrane disruption, are not extensively documented in the current body of scientific literature. While some kaurene diterpenoids have been reported to exhibit antibacterial properties, the precise mode of action for this particular compound has not been elucidated.

Antifungal Activity

Information regarding the antifungal activity of this compound is limited. While some related diterpenoids have shown promise in combating fungal pathogens, specific data, including minimum inhibitory concentrations (MICs) and the spectrum of activity against various fungal species for this compound, are not available in the reviewed sources.

Anti-melanogenic Activity

One of the more specifically studied biological activities of compounds structurally related to this compound is their effect on melanogenesis, the process of melanin (B1238610) production.

Regulation of Tyrosinase Gene Expression and Promoter Activity

Research on a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has provided valuable insights into the potential anti-melanogenic mechanisms. Studies have shown that this related compound can suppress the expression of the tyrosinase gene. nih.gov Tyrosinase is the rate-limiting enzyme in melanin synthesis. This suppression is achieved by downregulating the activity of the tyrosinase gene promoter. nih.gov Interestingly, this regulatory action is dependent on the presence of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function. nih.gov However, the compound does not appear to alter the expression or activity of MITF itself, suggesting a more complex regulatory mechanism, possibly involving the recruitment of a repressor to the MITF binding site on the tyrosinase promoter. nih.gov Direct studies on this compound are needed to confirm if it shares this mechanism of action.

Absence of MITF Modulation

Research into the direct effects of this compound on the microphthalmia-associated transcription factor (MITF) is not currently available. However, studies on a structurally related kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have shown that while it can inhibit melanin synthesis by suppressing the tyrosinase gene, it does not modulate the expression level or activity of MITF. nih.govresearchgate.net MITF is a key regulator in melanogenesis, and its modulation can alter skin pigmentation. nih.gov The lack of MITF modulation by this related compound suggests that its inhibitory effect on melanin production occurs through a different pathway. Further investigation is needed to determine if this compound exhibits similar behavior.

Allelopathic Effects in Plant Systems

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals. nih.gov These allelochemicals can influence various processes in neighboring plants, including seed germination and growth. researchgate.netnih.gov

There is currently no specific scientific literature available that details the effects of this compound on the inhibition of seed germination. Allelopathic compounds can affect seed germination through various mechanisms, such as altering cell membrane permeability and interfering with hormonal balance. researchgate.net

Specific studies on the suppression of root and stem growth by this compound have not been identified in the current body of scientific research. Allelochemicals are known to potentially inhibit plant growth by affecting cell division, nutrient uptake, and other physiological processes. nih.govnih.gov

Enzyme Modulation Beyond Biosynthesis

There is no available research data on the specific interaction between this compound and the ArnT enzyme. ArnT is a protein involved in the modification of lipid A, which can contribute to bacterial resistance to certain antibiotics.

Specific enzymatic interactions for this compound have not been extensively documented. However, the broader class of kaurane diterpenoids, to which this compound belongs, has been shown to interact with various enzymes. For instance, some kaurane diterpenoids have demonstrated inhibitory effects on enzymes such as tyrosinase. nih.govresearchgate.net Another related compound, ent-16-kauren-19-oic acid, has been found to act as an uncoupler of the bacterial respiratory chain, indicating an interaction with this enzymatic system. researchgate.net These findings suggest that this compound may also have the potential to modulate the activity of various enzymes, though specific targets remain to be identified through further research.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and their spatial relationships.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectra offer primary insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).

For the methyl ester of ent-17-hydroxykaur-15-en-19-oic acid, partial ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃). Key signals observed include singlets for two methyl groups at δ 0.96 (3H) and δ 1.97 (3H), a multiplet for a single proton at δ 2.51, a singlet for the methyl ester protons at δ 3.61 (3H), a singlet for the two protons of the hydroxymethyl group at δ 4.16, and a broad singlet for the olefinic proton at δ 5.32. tandfonline.com

The complete ¹³C NMR spectral data provides the chemical shift for each of the 20 carbon atoms in the molecule, confirming the kaurane (B74193) skeleton. The assignments are crucial for verifying the connectivity of the diterpenoid framework.

Table 1: ¹³C NMR Spectral Data of 17-Hydroxy-15-kauren-19-oic acid (Data interpretation from publicly available spectra)

| Carbon Atom | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 40.6 | CH₂ |

| 2 | 19.0 | CH₂ |

| 3 | 37.7 | CH₂ |

| 4 | 43.7 | C |

| 5 | 56.8 | CH |

| 6 | 21.7 | CH₂ |

| 7 | 41.2 | CH₂ |

| 8 | 45.1 | C |

| 9 | 55.4 | CH |

| 10 | 39.5 | C |

| 11 | 18.2 | CH₂ |

| 12 | 33.1 | CH₂ |

| 13 | 38.3 | CH |

| 14 | 36.8 | CH₂ |

| 15 | 152.0 | C |

| 16 | 118.5 | CH |

| 17 | 60.1 | CH₂OH |

| 18 | 28.8 | CH₃ |

| 19 | 184.2 | COOH |

| 20 | 17.6 | CH₃ |

2D NMR (COSY, HMQC, HMBC, NOESY) for Stereochemical Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle and defining its stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were instrumental in the structural confirmation of this and closely related kaurane diterpenes. researchgate.netredalyc.org

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the cyclic structure.

HMQC (or its modern equivalent, HSQC) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protons to their respective carbons in the skeleton.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the individual spin systems and assigning quaternary carbons, such as C-4, C-8, C-10, and the carboxylic acid at C-19.

NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. These through-space correlations are critical for determining the relative stereochemistry of the molecule, for instance, the orientation of the methyl groups and the stereochemistry at the various chiral centers of the tetracyclic system.

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For the methyl ester of ent-17-hydroxykaur-15-en-19-oic acid, electron ionization mass spectrometry (EI-MS) provided a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 332. tandfonline.com This is consistent with the molecular formula C₂₁H₃₂O₃. Common fragmentation patterns observed included the loss of a methyl group (M⁺ -CH₃) at m/z 317 and the loss of a water molecule (M⁺ -H₂O) at m/z 314, which are characteristic fragmentation pathways for such structures. tandfonline.com The molecular weight of the parent carboxylic acid, this compound, is 318.4 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For a derivative, ent-14S*,17–dihydroxykaur-15-en-19-oic acid diacetate, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analysis was used to confirm its molecular formula. A similar technique would be essential for unequivocally confirming the elemental composition of this compound as C₂₀H₃₀O₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum for the methyl ester of ent-17-hydroxykaur-15-en-19-oic acid shows characteristic absorption bands at 3300 cm⁻¹ and 1720 cm⁻¹. tandfonline.com The broad band at 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group at C-17. The strong absorption at 1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. For the parent carboxylic acid, an additional, typically broad, O-H stretch for the carboxylic acid would be expected, along with a C=O stretch for the acid, usually around 1700-1725 cm⁻¹.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. While no specific X-ray crystallographic data has been reported for this compound itself, this method has been used to confirm the structures of other related kaurene diterpenoids. Such an analysis would be the ultimate confirmation of the structure and stereochemistry elucidated by NMR methods.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the separation, identification, and quantification of specific compounds within complex mixtures, such as plant extracts. The analysis of diterpenes from plant sources like Baccharis and Annona species frequently employs LC-MS. nih.govbiocrick.com

In a typical LC-MS/MS workflow for analyzing this compound, a reversed-phase LC column would be used to separate the compound from other metabolites in the extract. The eluent would then be introduced into a mass spectrometer. The parent ion corresponding to the protonated molecule [M+H]⁺ (m/z 319) or deprotonated molecule [M-H]⁻ (m/z 317) would be selected and fragmented to produce a characteristic daughter ion spectrum. This highly specific fragmentation pattern can be used for unambiguous identification and quantification, even at trace levels.

Ecological Role and Chemoecological Interactions

Role in Plant Defense Mechanisms Against Pathogens

There is currently a lack of specific studies investigating the direct role of 17-Hydroxy-15-kauren-19-oic acid in defending its host plants against pathogens. However, the broader class of kaurenoic acids and their derivatives has demonstrated notable antimicrobial and antifungal properties, suggesting a potential protective function for this compound as well.

Inter-species Interactions and Allelopathy

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While direct allelopathic studies on this compound are not present in the current body of scientific literature, research on a closely related compound provides strong indications of its potential in such interactions.

A study involving the biotransformation of ent-15α-hydroxy-kaur-16-en-19-oic acid, a structural isomer of the compound of interest, by the fungus Fusarium proliferatum resulted in the production of a new derivative, ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid. nih.govtandfonline.com This new compound exhibited significant allelopathic activity, completely inhibiting the germination and the root and stem growth of lettuce (Lactuca sativa) at a concentration of 10⁻⁴ mol/L. nih.govtandfonline.com This finding highlights the potential for kaurenoic acid derivatives to act as potent allelochemicals. Given the structural similarity, it is plausible that this compound could also possess or be a precursor to compounds with allelopathic properties, influencing the composition of the surrounding plant community by inhibiting the growth of competing species.

The following table summarizes the findings on the allelopathic activity of the related kaurenoic acid derivative:

| Compound | Test Organism | Concentration | Effect |

| ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid | Lactuca sativa (lettuce) | 10⁻⁴ mol/L | 100% inhibition of germination and growth of roots and stem nih.govtandfonline.com |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Activities

While preliminary studies have hinted at the cytotoxic properties of 17-Hydroxy-15-kauren-19-oic acid, a vast landscape of potential biological activities remains uncharted. Initial findings have shown that it is cytotoxic to human prostate LNCaP2 cells. researchgate.netmedchemexpress.com Further research will likely focus on a broader screening of its effects against various cancer cell lines, including those known for drug resistance.

Beyond cancer, the anti-inflammatory properties of related kaurane (B74193) diterpenoids suggest a promising avenue for investigation. For instance, the related compound ent-kaur-15-en-17-al-18-oic acid has demonstrated the ability to inhibit the production of nitric oxide (NO) and macrophage migration, key processes in inflammation. nih.gov Future studies could explore whether this compound shares these anti-inflammatory effects and investigate its potential in models of inflammatory diseases such as arthritis or inflammatory bowel disease. Moreover, considering the diverse bioactivities of the kaurane family, which include antimicrobial and antiviral properties, screening this compound against a panel of pathogenic bacteria and viruses could uncover new therapeutic leads. frontiersin.orgjapsonline.com

Deeper Mechanistic Insights at the Molecular Level

Understanding how this compound exerts its biological effects at the molecular level is a critical area for future research. For its cytotoxic activity, investigations will likely move beyond simple cell viability assays to pinpoint the specific cellular pathways it modulates. Techniques such as transcriptomics and proteomics can reveal changes in gene and protein expression in response to the compound, providing clues to its mechanism of action.

A key question is whether it induces apoptosis (programmed cell death), and if so, through which signaling cascades. For example, studies on other kaurene diterpenoids have implicated the involvement of DNA damage and the inhibition of topoisomerase I. nih.govresearchgate.net Future research could explore if this compound interacts with DNA or critical enzymes involved in DNA replication and repair.

In the context of potential anti-inflammatory activity, research will need to investigate its impact on key inflammatory mediators and signaling pathways. This could involve examining its effects on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), the activity of enzymes like cyclooxygenase (COX), and the regulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response. nih.govnih.gov

Chemoenzymatic Synthesis and Biocatalysis

The total chemical synthesis of complex natural products like this compound can be challenging and inefficient. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes through chemoenzymatic approaches. beilstein-journals.orgnih.govbeilstein-journals.org This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis.

A promising avenue is the use of engineered enzymes, such as cytochrome P450 monooxygenases, to introduce specific hydroxyl groups onto a simpler kaurane scaffold. beilstein-journals.org This could provide a more direct and stereoselective route to this compound and its analogs. Biocatalysis, using whole-cell systems or isolated enzymes, could also be employed to produce the core kaurane skeleton from simple precursors, which can then be chemically modified. beilstein-journals.orgbeilstein-journals.org These approaches not only offer more environmentally friendly production methods but also facilitate the generation of a diverse library of derivatives for structure-activity relationship studies.

Advanced Structure-Activity Relationship (SAR) Modeling and Design

Systematic exploration of the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective analogs. Future SAR studies will involve the synthesis of a variety of derivatives with modifications at key positions of the kaurane skeleton. mdpi.comrsc.orgnih.govnih.gov

Computational modeling and molecular docking studies will play an increasingly important role in this process. By simulating the interaction of different derivatives with their putative biological targets, researchers can predict which modifications are most likely to enhance activity. japsonline.com This in silico approach can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. Advanced SAR modeling can also provide insights into the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Role in Plant-Environment Interactions

As a natural product found in plants, this compound likely plays a role in the plant's interaction with its environment. nih.govmdpi.com Kaurane diterpenoids are known to be involved in plant defense mechanisms against herbivores and pathogens. nih.govnih.gov Future ecological research could investigate whether this compound acts as a deterrent to insects or has antimicrobial properties that protect the plant from fungal or bacterial infections.

Understanding the biosynthesis of this compound in its native plant and how its production is regulated in response to environmental stresses (e.g., drought, UV radiation, pathogen attack) is another important area of future research. This knowledge could not only provide insights into plant chemical ecology but also inform metabolic engineering strategies to enhance the production of this and other valuable diterpenoids in plants or microbial hosts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.